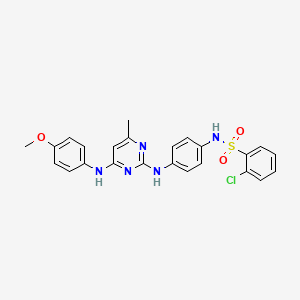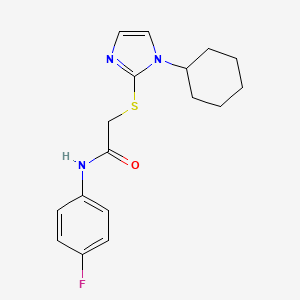
2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C27H27N3O4S2 and a molecular weight of 521.662. This compound is known for its unique structure, which includes a dihydropyridine ring, a methoxy group, and a phenylsulfanyl group.
Preparation Methods
The synthesis of 2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE involves several steps. One common method includes the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas . This process requires precise control of reaction conditions, including temperature and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Scientific Research Applications
2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a COX-2 inhibitor, which could make it useful in developing anti-inflammatory drugs.
Biological Studies: Its interactions with various enzymes and receptors are of interest in pharmacology.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
Similar compounds include other dihydropyridine derivatives and COX-2 inhibitors. Compared to these, 2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and phenylsulfanyl groups. This unique structure may confer distinct biological activities and chemical reactivity .
Comparison with Similar Compounds
- N-(2-METHOXY-5-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
Properties
Molecular Formula |
C22H22N2O3S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H22N2O3S/c1-16-8-10-17(11-9-16)23-22(26)14-24-13-21(27-2)20(25)12-18(24)15-28-19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3,(H,23,26) |
InChI Key |
ZZNBXXDFAOKOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B11239560.png)

![5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11239572.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-3-carboxamide](/img/structure/B11239603.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B11239609.png)

![2-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide](/img/structure/B11239615.png)


![N-(3-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11239640.png)
![N-(4-{[(4-Bromo-3,5-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide](/img/structure/B11239643.png)

